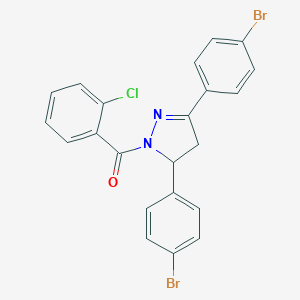
3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 2-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially at the bromine and chlorine sites, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Industry: In the materials science industry, the compound is explored for its use in the development of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
- [3,5-Bis-(4-chloro-phenyl)-4,5-dihydro-pyrazol-1-yl]-(2-bromo-phenyl)-methanone
- [3,5-Bis-(4-fluoro-phenyl)-4,5-dihydro-pyrazol-1-yl]-(2-iodo-phenyl)-methanone
Comparison: Compared to its analogs, 3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE exhibits unique properties due to the presence of bromine and chlorine atoms, which can influence its reactivity and biological activity. The specific arrangement of these halogens can affect the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H15Br2ClN2O |
|---|---|
Molekulargewicht |
518.6g/mol |
IUPAC-Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C22H15Br2ClN2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(24)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)25/h1-12,21H,13H2 |
InChI-Schlüssel |
OTEYJQZDAKJGAM-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



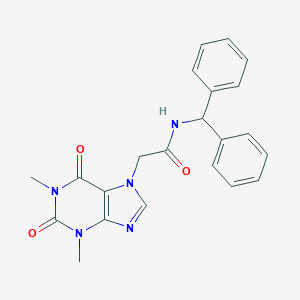
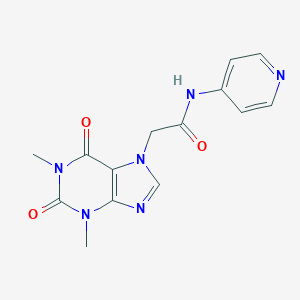
![ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE](/img/structure/B408900.png)
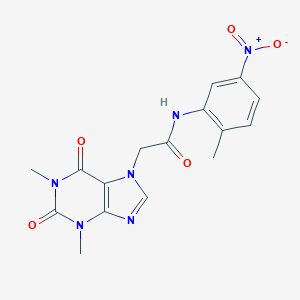
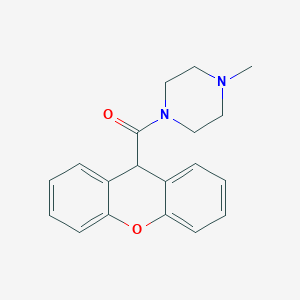
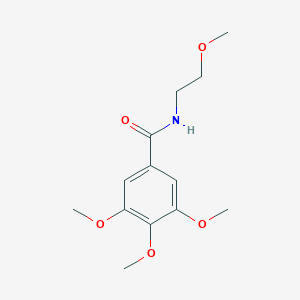

![dimethyl 5-[(9H-xanthen-9-ylcarbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B408908.png)
![4-(2-bromophenyl)-1,8-dichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B408909.png)
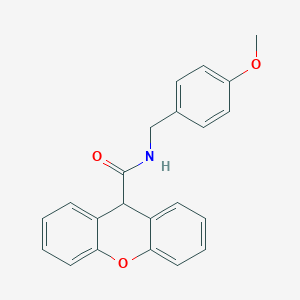
![4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B408912.png)
![1-chloro-9-nitro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B408914.png)
![4-(2-BROMOPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B408915.png)
